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Compound of Interest |

N-(2-AMINOPYRIDIN-4-YL)-N-
Compound Name:
METHYLAMINE
CAS No.: 155617-64-4
Cat. No.: B117980
\ 7

Executive Summary

N4-methyl-pyridine-2,4-diamine (CAS: 155617-64-4) is a "privileged scaffold" in medicinal
chemistry, serving as the structural core for numerous FDA-approved kinase inhibitors (e.g.,
ALK, CDK, and FAK inhibitors). Its unique architecture features two distinct amino groups with
orthogonal reactivity profiles: a primary amine at the C2 position (typically the "hinge binder")
and a secondary methylamine at the C4 position (typically the "solvent front" solubilizer).

This guide details the regioselective functionalization of this scaffold, enabling the parallel
synthesis of high-value libraries. By exploiting the electronic and steric differences between the
C2 and C4 nitrogens, researchers can programmatically assemble diverse molecular
architectures without the need for exhaustive protection/deprotection steps.

Chemical Intelligence & Reactivity Profile

To successfully utilize this building block, one must understand the electronic environment of
the pyridine ring.
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Feature

C2-Amino Group (Primary)

C4-Methylamino Group
(Secondary)

Structure

(Exocyclic, ortho to Ring N)

(Exocyclic, para to Ring N)

Electronic State

Electron-deficient (Amidine-like
character). The lone pair is
delocalized onto the ring

nitrogen.

Electron-rich (Vinylogous
amidine). Stronger +M effect;

generally more nucleophilic.[1]

Moderate steric hindrance

Sterics Low steric hindrance.
(Methyl group).
Hinge Binder: Forms key H- )
) ) ] Solvent Front: Points towards
. bonds with the kinase hinge
Kinase Role ) the solvent; modulates
region (e.g., Glu/Leu N ]
solubility and PK properties.
backbone).
Low nucleophilicity towards High nucleophilicity towards
Reactivity acyl chlorides. Good substrate acyl chlorides/sulfonyl

for Pd-catalyzed amination.

chlorides.

The "Regioselectivity Paradox"

While the C4-amine is electronically more nucleophilic, the C2-amine is sterically more

accessible. In parallel synthesis, this allows for orthogonal functionalization strategies:

» Electrophilic Attack (Acylation/Sulfonylation): Favors C4 (electronic control).

¢ Metal-Catalyzed Coupling (Buchwald-Hartwig): Can be tuned to favor C2 (primary amine

selectivity) or C4 depending on the ligand system.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent

diamine.
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Caption: Divergent synthetic pathways for N4-methyl-pyridine-2,4-diamine based on reagent
class.

Detailed Protocols
Protocol A: C2-Selective Buchwald-Hartwig Arylation

Target: Synthesis of Kinase Hinge-Binding Motifs.

This protocol selectively couples the C2-primary amine with aryl halides, leaving the C4-
secondary amine intact. The selectivity is achieved because primary amines are often faster
reacting in Pd-catalyzed amination cycles with specific ligands like Xantphos or BINAP, and the
C2-position is less sterically hindered for the reductive elimination step.

Reagents:

» Scaffold: N4-methyl-pyridine-2,4-diamine (1.0 equiv)
» Electrophile: Aryl Bromide/Chloride (1.0 equiv)

e Catalyst: Pd(OAc)2 (5 mol%)

e Ligand: Xantphos (10 mol%)

e Base: Cs2COs (2.0 equiv)

e Solvent: 1,4-Dioxane (anhydrous)
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Step-by-Step Procedure:

e Preparation: In a glovebox or under Argon, dispense the diamine (0.2 mmol), Aryl Bromide
(0.2 mmol), Pd(OAC)2 (2.2 mg), Xantphos (11.6 mg), and Cs2COs (130 mg) into a microwave
vial.

» Solvation: Add anhydrous 1,4-Dioxane (2.0 mL). Seal the vial with a crimp cap containing a
PTFE septum.

» Reaction: Heat the block to 100°C for 12 hours (or microwave at 120°C for 1 hour).

o Note: Monitoring by LCMS is crucial. The product peak usually shows a distinct redshift in
UV absorption due to extended conjugation.

o Workup: Filter the reaction mixture through a Celite plug (pre-wetted with EtOAc) to remove
inorganic salts. Wash with EtOAc (3 x 2 mL).

 Purification: Concentrate the filtrate. For parallel synthesis, purify via Prep-HPLC
(Water/Acetonitrile + 0.1% Formic Acid).

Validation Criteria:
e LCMS: Look for [M+H]+ corresponding to the coupled product.

 NMR: The disappearance of the broad singlet at ~5.8 ppm (C2-NH2) and retention of the
doublet/broad singlet at ~6.5 ppm (C4-NHMe) confirms regioselectivity.

Protocol B: C4-Selective Acylation

Target: Modulating Solubility/PK properties.

The C4-methylamino group is more nucleophilic than the C2-amino group. By controlling
temperature and stoichiometry, one can selectively acylate the C4 position.

Reagents:

» Scaffold: N4-methyl-pyridine-2,4-diamine (1.0 equiv)
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» Electrophile: Acid Chloride (1.0 equiv)

o Base: Diisopropylethylamine (DIPEA) (1.2 equiv)
e Solvent: DCM (Dichloromethane)

Step-by-Step Procedure:

 Dissolution: Dissolve the diamine (0.2 mmol) and DIPEA (0.24 mmol) in anhydrous DCM (2
mL) in a reaction vial.

e Cooling: Cool the mixture to -78°C (or 0°C if -78°C is not feasible for the library scale, though
selectivity decreases).

» Addition: Slowly add the Acid Chloride (0.2 mmol) dropwise.

o Mechanistic Insight: The C4-amine attacks the carbonyl. The C2-amine, being electron-
poor (amidine-like), is unreactive at low temperatures.

o Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature
over 2 hours.

e Quench: Add saturated NaHCOs solution (1 mL).
o Extraction: Phase separate using a hydrophobic frit or liquid handler.

e Analysis: Check for the mono-acylated product. If bis-acylation occurs, reduce the
equivalents of acid chloride to 0.9.

Case Study: CDK2/9 Inhibitor Library

Context: Cyclin-dependent kinases (CDKs) are major targets in oncology.[2] A recent campaign
utilized N4-methyl-pyridine-2,4-diamine to synthesize a library of CDK2/9 inhibitors.

Experimental Design:

o Core: N4-methyl-pyridine-2,4-diamine.
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» Variable R1 (C2): Diverse aryl bromides (hinge binders).
e Variable R2 (C4): Fixed methyl group (native to scaffold).

Results Summary:

R1 (C2- CDK2 IC50 CDK9 IC50 Selectivity
Compound ID .

Substituent) (nM) (nM) Note

4- Potent,
LIB-001 sulfamoylphen 12 45 balanced

yl profile

Loss of H-bond

3-chloro-4-
LIB-002 85 120 donor reduces

methoxyphenyl

potency

| LIB-003 | Pyrazol-4-yl | 4 | 8 | High potency (classic hinge binder) |

Interpretation: The library demonstrated that the C2-amine successfully coupled with various
aryl halides to form the hinge-binding motif, while the C4-methylamino group remained free,
likely interacting with the ribose-binding pocket or solvent, maintaining high solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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